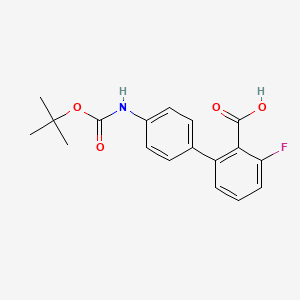
2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid: is a compound that features a benzoic acid core substituted with a fluorine atom and a 4-BOC-aminophenyl group The BOC (tert-butoxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid typically involves multiple steps:
Formation of the 4-BOC-aminophenyl intermediate: This step involves the protection of the amino group on the phenyl ring using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Coupling with benzoic acid: The final step involves coupling the 4-BOC-aminophenyl intermediate with a benzoic acid derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid can undergo various types of chemical reactions, including:
Deprotection: The BOC group can be removed under acidic conditions to yield the free amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Coupling: Carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate the carboxylic acid group.
Major Products
Deprotection: Yields the free amine derivative.
Substitution: Yields substituted derivatives depending on the nucleophile used.
Coupling: Yields amides or esters.
Scientific Research Applications
2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of novel materials with specific properties.
Biological Research: It can be used to study the interactions of fluorinated compounds with biological systems.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and metabolic stability, while the BOC group can protect the amine functionality during synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
2-(4-BOC-Aminophenyl)benzoic acid: Lacks the fluorine atom, which can affect its reactivity and biological activity.
6-Fluorobenzoic acid: Lacks the 4-BOC-aminophenyl group, which can affect its synthetic utility and applications.
4-BOC-Aminophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group, which can influence its reactivity and applications.
Uniqueness
2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid is unique due to the presence of both the fluorine atom and the 4-BOC-aminophenyl group. This combination of functional groups provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
2-fluoro-6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-12-9-7-11(8-10-12)13-5-4-6-14(19)15(13)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOUGBMCLOUGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






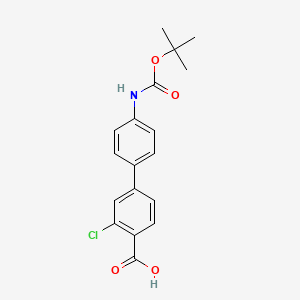
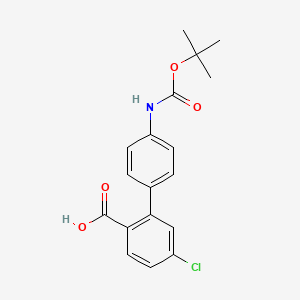
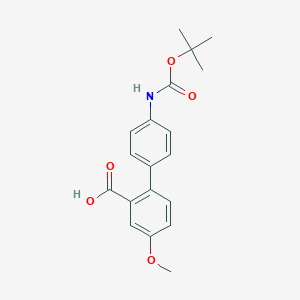
![3-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid](/img/structure/B6412703.png)
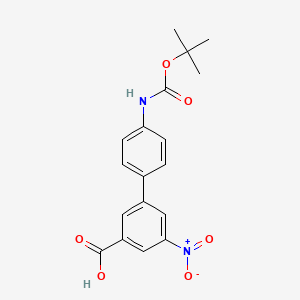
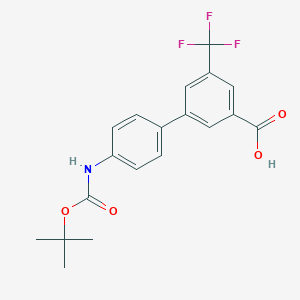
![4-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6412728.png)
![5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6412731.png)
